5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide
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Overview
Description
5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a trifluoromethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving hydrazides and aldehydes under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the oxazole ring, converting it into more saturated heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies .
Biology
In biological research, the compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a promising candidate for further drug development .
Medicine
The compound’s medicinal applications are primarily focused on its anticancer properties. It has been evaluated for its efficacy in inducing apoptosis and cell cycle arrest in cancer cells .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism by which 5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide exerts its effects involves multiple molecular targets and pathways. In cancer cells, it has been shown to:
Inhibit Tubulin Polymerization: This leads to the disruption of microtubule dynamics, causing mitotic arrest and apoptosis.
Induce Reactive Oxygen Species (ROS) Production: The compound can increase the levels of ROS in cells, leading to oxidative stress and cell death.
Modulate Signaling Pathways: It affects various signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Shares the benzodioxole and bromine moieties but lacks the oxazole ring.
3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Contains the benzodioxole and methoxy groups but differs in the rest of the structure.
Uniqueness
The uniqueness of 5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the oxazole ring contributes to its ability to interact with biological targets .
Properties
Molecular Formula |
C22H19BrF3N3O6 |
---|---|
Molecular Weight |
558.3 g/mol |
IUPAC Name |
5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H19BrF3N3O6/c1-10-15(21(30)28-27-8-11-6-4-5-7-12(11)22(24,25)26)29-35-16(10)13-14(23)18(32-3)20-19(17(13)31-2)33-9-34-20/h4-8,10,16H,9H2,1-3H3,(H,28,30)/b27-8+ |
InChI Key |
GALYMCJUDGCQTJ-FLUNURKVSA-N |
Isomeric SMILES |
CC1C(ON=C1C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F)C3=C(C4=C(C(=C3Br)OC)OCO4)OC |
Canonical SMILES |
CC1C(ON=C1C(=O)NN=CC2=CC=CC=C2C(F)(F)F)C3=C(C4=C(C(=C3Br)OC)OCO4)OC |
Origin of Product |
United States |
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